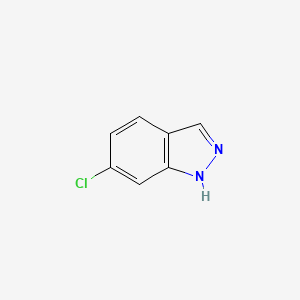
6-Cloro-1H-indazol
Descripción general
Descripción
6-Cloro-1H-indazol es un compuesto orgánico aromático heterocíclico que pertenece a la familia del indazol. Los indazoles son conocidos por sus diversas actividades biológicas y se encuentran comúnmente en varias moléculas farmacológicamente activas.
Aplicaciones Científicas De Investigación
6-Cloro-1H-indazol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por su potencial como inhibidor enzimático y modulador de receptores.
Medicina: Se investiga por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de agroquímicos y productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 6-cloro-1H-indazol implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Por ejemplo, puede actuar como un inhibidor de la fosfoinositida 3-cinasa, que juega un papel crucial en las vías de señalización celular. La capacidad del compuesto para modular estas vías contribuye a su potencial terapéutico en el tratamiento de diversas enfermedades .
Compuestos similares:
1H-Indazol: Carece del sustituyente cloro, lo que da como resultado una diferente reactividad química y actividad biológica.
2H-Indazol: Otra forma tautómera con propiedades distintas.
6-Fluoro-1H-Indazol: Estructura similar pero con un átomo de flúor en lugar de cloro, lo que lleva a una diferente reactividad y aplicaciones
Singularidad: this compound es único debido a la presencia del átomo de cloro, que aumenta su reactividad y potencial para diversas aplicaciones. Esta sustitución también influye en su actividad biológica, convirtiéndolo en un compuesto valioso para la investigación en química medicinal .
Safety and Hazards
Direcciones Futuras
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on developing methods to construct these heterocycles with better biological activities . The medicinal properties of indazole need to be explored further for the treatment of various pathological conditions .
Análisis Bioquímico
Biochemical Properties
6-Chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 6-Chloro-1H-indazole is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, 6-Chloro-1H-indazole exhibits anti-inflammatory properties . Additionally, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways, thereby affecting cellular processes such as growth and survival .
Cellular Effects
6-Chloro-1H-indazole has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Chloro-1H-indazole has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and p53 . Furthermore, 6-Chloro-1H-indazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
The molecular mechanism of 6-Chloro-1H-indazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 6-Chloro-1H-indazole binds to the active site of COX-2, preventing the enzyme from catalyzing the production of pro-inflammatory mediators . Additionally, 6-Chloro-1H-indazole can inhibit PI3K by binding to its catalytic subunit, thereby blocking downstream signaling pathways involved in cell growth and survival . These interactions result in the modulation of various cellular processes and contribute to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-indazole can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that 6-Chloro-1H-indazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects are particularly relevant in the context of cancer research, where 6-Chloro-1H-indazole has shown promise as a potential therapeutic agent .
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-indazole vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively modulates target enzymes and signaling pathways . At higher doses, 6-Chloro-1H-indazole can induce toxic effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These findings highlight the need for careful dose management in preclinical and clinical studies.
Metabolic Pathways
6-Chloro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, 6-Chloro-1H-indazole can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering metabolite levels and energy production .
Transport and Distribution
The transport and distribution of 6-Chloro-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Once inside the cell, 6-Chloro-1H-indazole can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues . The compound’s localization and accumulation within tissues are critical for its pharmacological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Chloro-1H-indazole plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, 6-Chloro-1H-indazole can interact with transcription factors and modulate gene expression, while in the mitochondria, it can affect energy production and apoptosis . These subcellular interactions are essential for the compound’s overall biochemical and pharmacological properties.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-cloro-1H-indazol se puede lograr a través de varios métodos. Un enfoque común implica la ciclación de bencilidenhidrazinas orto-sustituidas. Por ejemplo, la reacción entre 2-clorobenzaldehído e hidrazina en condiciones ácidas puede producir this compound . Otro método incluye el uso de reacciones catalizadas por metales de transición, como la ciclación catalizada por cobre de 2-clorobenzonitrilo con hidrazina .
Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Cloro-1H-indazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados hidrogenados.
Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar para reacciones de sustitución.
Productos principales:
Oxidación: Formación de óxidos de indazol.
Reducción: Formación de derivados de indazol hidrogenados.
Sustitución: Formación de varios derivados de indazol sustituidos.
Propiedades
IUPAC Name |
6-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZQHUVRBPILAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329119 | |
| Record name | 6-Chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-25-9 | |
| Record name | 698-25-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 6-chloro-1H-indazole as highlighted in the research?
A1: Research indicates that 6-chloro-1H-indazole exhibits inhibitory activity against Lactoperoxidase (LPO) []. LPO is an important antimicrobial enzyme found in biological systems, contributing to natural defenses against various microorganisms. The study demonstrated that 6-chloro-1H-indazole, along with other indazole derivatives, effectively inhibited LPO activity, suggesting its potential as a lead compound for developing novel antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications in this area.
Q2: How does the structure of 6-chloro-1H-indazole relate to its activity as an LPO inhibitor?
A2: While the provided research [] doesn't delve into the specific structure-activity relationship of 6-chloro-1H-indazole and LPO inhibition in detail, it does highlight that all tested indazole derivatives, including 6-chloro-1H-indazole, demonstrated inhibitory effects. This suggests that the core indazole structure plays a crucial role in binding to and inhibiting LPO. Further investigation into the specific interactions between the chlorine atom at the 6th position and the enzyme's active site would be necessary to fully elucidate its contribution to inhibitory potency.
Q3: Has 6-chloro-1H-indazole been explored in the context of cancer research?
A3: While 6-chloro-1H-indazole itself isn't directly mentioned in the context of cancer research in the provided papers, a closely related compound, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione (8a), displayed significant antitumor activity against Ehrlich ascites carcinoma and P-388 lymphocytic leukemia cells []. This suggests that modifications to the core structure of 6-chloro-1H-indazole, such as the introduction of an aziridine group and a 4,7-dione moiety, can lead to potent antitumor activity. This finding highlights the potential of 6-chloro-1H-indazole as a scaffold for developing novel anticancer agents.
Q4: Are there efficient synthesis methods available for 6-chloro-1H-indazole?
A4: While a specific synthesis route for 6-chloro-1H-indazole isn't detailed in the provided research, a related compound, 4-bromo-6-chloro-1H-indazole, was successfully synthesized []. This synthesis involved a multi-step process starting from 2-fluoroaniline and utilizing reactions such as chlorination, bromination, diazotization, and reaction with hydrazine hydrate. This suggests that similar synthetic strategies could be adapted for the synthesis of 6-chloro-1H-indazole by employing appropriate starting materials and reaction conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


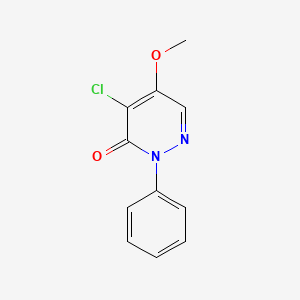

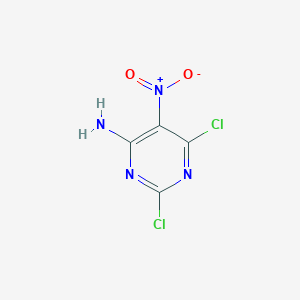
![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1362612.png)
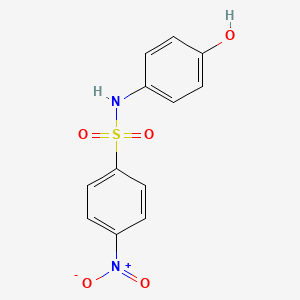

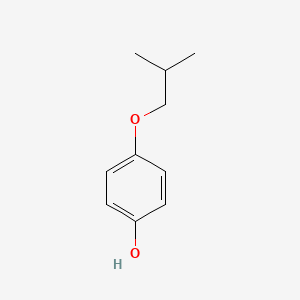
![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)
![Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1362619.png)
![N-[(4-chlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B1362628.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1362629.png)
![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)

